
Lactacystin
Overview
Description
Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The compound is known for its role as a selective inhibitor of the proteasome, a protein complex responsible for the bulk of proteolysis in the cell .
Preparation Methods
Lactacystin can be synthesized through various routes. The first total synthesis was developed in 1992 by Corey and Reichard . The synthetic route involves multiple steps, including the formation of key intermediates and the final coupling reactions. Industrial production methods often involve fermentation processes using Streptomyces cultures, followed by extraction and purification steps .
Chemical Reactions Analysis
Lactacystin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the amide and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include this compound derivatives with modified biological activities .
Scientific Research Applications
Cell Cycle Regulation and Apoptosis
Lactacystin has been instrumental in studies investigating cell cycle regulation and apoptosis. For instance, research demonstrated that treatment with this compound significantly decreases cell proliferation in vascular smooth muscle cells (VSMCs) by inducing cell cycle arrest and increasing levels of the cyclin-dependent kinase inhibitor p21. This effect was associated with a substantial reduction in neointimal formation following vascular injury .
Neurite Outgrowth Studies
Originally isolated for its ability to induce neurite outgrowth in neuroblastoma cells, this compound has been used to study neuronal differentiation and regeneration. Its application has provided insights into neurodegenerative diseases by elucidating the role of protein degradation pathways in neuronal health and survival .
Cancer Research
This compound's role as a proteasome inhibitor has made it a valuable agent in cancer research. By disrupting the degradation of oncogenic proteins, this compound can enhance apoptosis in cancer cells and has been explored as a potential therapeutic strategy against various malignancies. In particular, its effects on tumor growth inhibition have been documented in several studies .
Cardiovascular Studies
In cardiovascular research, this compound has been utilized to investigate the mechanisms underlying vascular remodeling and smooth muscle cell proliferation. Studies have shown that this compound treatment leads to reduced migration and proliferation of VSMCs, suggesting its potential for therapeutic applications in conditions such as atherosclerosis .
Case Studies
Biomedical Applications
The implications of this compound extend beyond basic research into potential therapeutic applications:
- Neurodegenerative Diseases : Understanding how proteasome inhibition affects neuronal survival may lead to novel treatments for diseases like Alzheimer's.
- Cancer Therapy : As a proteasome inhibitor, this compound may be developed into adjunct therapies for enhancing the efficacy of existing cancer treatments.
- Cardiovascular Interventions : Targeting VSMC proliferation could provide new strategies for preventing restenosis after vascular interventions.
Mechanism of Action
Lactacystin exerts its effects by inhibiting the proteasome. It binds to the catalytic subunits of the proteasome, specifically modifying the amino-terminal threonine residues. This inhibition prevents the proteasome from degrading ubiquitinated proteins, leading to the accumulation of these proteins and subsequent cellular effects . The transformation product of this compound, clasto-lactacystin β-lactone, also plays a crucial role in this mechanism .
Comparison with Similar Compounds
Lactacystin is unique among proteasome inhibitors due to its non-peptidic structure. Similar compounds include:
Bortezomib: A peptide boronate proteasome inhibitor used in cancer therapy.
Carfilzomib: Another peptide-based proteasome inhibitor with a different mechanism of action.
Salinosporamide A: A marine-derived proteasome inhibitor with a similar mechanism to this compound.
This compound’s uniqueness lies in its microbial origin and its ability to selectively inhibit the proteasome without affecting other proteases .
Biological Activity
Lactacystin is a potent and selective inhibitor of the 20S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for degrading misfolded or damaged proteins. This compound has garnered significant attention in biomedical research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, effects on various cell types, and implications for disease treatment.
This compound was originally isolated from Streptomyces lactacystinaeus and is characterized by a non-peptide skeleton that includes two alpha-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative. Its structure allows it to bind covalently to the N-terminal threonine residue in specific beta-subunits of the proteasome, leading to irreversible inhibition of proteolytic activity .
The inhibition by this compound affects three distinct peptidase activities of the proteasome—chymotrypsin-like, trypsin-like, and caspase-like—each at different rates. Notably, this compound does not inhibit lysosomal protein degradation, distinguishing it from other proteasome inhibitors .
Neuronal Cells
This compound has been shown to induce neurite outgrowth in neuroblastoma cells (Neuro 2a), highlighting its potential neuroprotective effects. Studies indicate that this compound can enhance neuronal differentiation by stabilizing survival signals through the JAK/STAT signaling cascade .
Oligodendroglial Cells
In oligodendroglial cell cultures, this compound treatment leads to significant morphological changes and differentiation into myelin-forming cells. The compound induces withdrawal from the cell cycle and promotes expression of differentiation markers such as O4 and myelin basic proteins while downregulating proliferation markers like cyclin E .
Table 1: Effects of this compound on Oligodendroglial Cells
Concentration (nM) | Cell Cycle Withdrawal | Differentiation Markers | Proliferation Markers |
---|---|---|---|
50 | Moderate | Increased O4 | Decreased cyclin E |
100 | Significant | Increased myelin basic protein | Decreased cdk2 |
200 | Complete | Extensive myelin sheets | Abolished cyclin D/cdk4 |
Cytotoxicity and Therapeutic Potential
This compound exhibits cytotoxic effects against various cancer cell lines, including glioma cells (9L and F98). Research indicates that it can effectively induce apoptosis in these cells, suggesting potential use as an anticancer agent . The compound's ability to selectively inhibit proteasome activity without affecting other proteases makes it a valuable tool for studying cellular processes related to protein degradation.
Case Studies and Research Findings
- Neuroprotection : In a study evaluating this compound's effects on dopaminergic neurons, pretreatment with neuroprotective agents demonstrated a reduction in this compound-induced degeneration, suggesting therapeutic avenues for neurodegenerative diseases like Parkinson's .
- Immune Response Modulation : Research has shown that low concentrations of this compound can enhance antigen presentation by modulating MHC class I peptide ligands, while higher concentrations lead to reduced presentation. This dual effect underscores the complexity of this compound's role in immune responses .
- Synthetic Analog Development : The synthesis of this compound analogs has led to enhanced understanding of its structure-activity relationship, providing insights into developing more potent proteasome inhibitors .
Q & A
Basic Research Questions
Q. What is the primary mechanism of lactacystin in proteasome inhibition, and how does this inform experimental design?
this compound irreversibly inhibits the 20S proteasome by covalently modifying catalytic β-subunits (e.g., chymotrypsin-, trypsin-, and caspase-like activities) via its active β-lactone derivative, omuralide . For experimental validation:
- Use immunoblotting with anti-ubiquitin/proteasome antibodies to confirm proteasome inhibition (e.g., accumulation of ubiquitinated proteins) .
- Pair this compound with lysosomal inhibitors (e.g., E-64d) to isolate proteasome-specific effects .
- Validate subunit modification via radiolabeled this compound or mass spectrometry .
Q. How should this compound concentrations be optimized for in vitro vs. in vivo models?
- In vitro : Use 10–20 µM for 12–24 h in cell cultures (e.g., HEK293, neuronal cells) to observe proteasome inhibition without excessive cytotoxicity .
- In vivo : For rodent models (e.g., Parkinson’s disease), stereotactic injections of 2–5 µg/µl this compound into the substantia nigra induce neurodegeneration with quantifiable behavioral changes (e.g., rotational asymmetry) .
- Always include dose-response curves and time-course analyses to distinguish transient vs. sustained effects .
Q. What controls are critical when studying this compound-induced proteasome dysfunction?
- Negative controls : Untreated cells/animals and vehicle-only treatments.
- Specificity controls : Co-treatment with proteasome-specific inhibitors (e.g., epoxomicin) to rule off-target lysosomal effects .
- Rescue experiments : Overexpression of heat-shock proteins (HSP70, HSP22) to confirm proteotoxic stress pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in protein aggregation (e.g., promoting vs. reducing aggregates)?
this compound’s effects depend on:
- Substrate specificity : Aggregation-prone proteins (e.g., polyQ-expanded ataxin-3) accumulate due to proteasome inhibition, while others (e.g., BACE1) show altered degradation kinetics .
- Experimental context : Epoxomicin (specific proteasome inhibitor) reduces polyQ aggregation, whereas this compound may enhance it via lysosomal cross-talk .
- Methodological fix : Use proteasome activity assays (e.g., fluorogenic substrates) alongside aggregation markers (e.g., Thioflavin T) to dissect mechanisms .
Q. What advanced techniques are recommended for studying this compound’s impact on synaptic plasticity?
- Electrophysiology : Measure late-phase long-term potentiation (L-LTP) in hippocampal slices. This compound enhances early L-LTP (227% of baseline) but impairs maintenance (118% at 3 h) by blocking CREB-dependent transcription .
- Gene expression profiling : Microarray/RNA-seq to identify this compound-induced transcriptional changes (e.g., HSP upregulation, inflammatory mediators) .
- Time-lapse imaging : Track dendritic spine dynamics in this compound-treated neurons to correlate proteasome inhibition with structural plasticity .
Q. How does this compound’s pharmacokinetics influence its utility in modeling neurodegenerative diseases?
- Short half-life : this compound rapidly converts to omuralide in vivo, requiring direct intracerebral administration for sustained proteasome inhibition in PD models .
- Blood-brain barrier (BBB) limitations : Systemic delivery is ineffective; use localized infusion or viral vectors for targeted proteasome inhibition .
- Combination therapies : Pair this compound with iron chelators (e.g., C6) to study oxidative stress interactions without altering this compound’s stability .
Q. Methodological Challenges and Solutions
Q. How to address this compound’s off-target effects in lysosomal studies?
- Dual inhibition : Co-treat with lysosomal inhibitors (e.g., chloroquine) to isolate proteasome-specific protein accumulation .
- Activity-based probes : Use fluorescent proteasome substrates (e.g., Me4BodipyFL-Ahx-Leu-Leu-Val-Tyr-AMC) to quantify residual proteasome activity .
Q. What are best practices for validating this compound’s effects in protein turnover studies?
- Pulse-chase assays : Track degradation of short-lived proteins (e.g., BACE1) in this compound-treated vs. control cells .
- Ubiquitination assays : Immunoprecipitate ubiquitinated proteins to confirm proteasome substrate accumulation .
- Proteasome profiling : Native PAGE to visualize 20S/26S proteasome complexes and subunit modifications .
Q. Data Interpretation Guidelines
- Contradictory results : Reconcile this compound’s neuroprotective (HSP induction) vs. pro-apoptotic (cell cycle reactivation) effects by analyzing time- and concentration-dependent responses .
- In vivo vs. in vitro discrepancies : Account for tissue-specific proteasome subtypes (e.g., immunoproteasomes in IFN-γ-treated cells) .
Properties
IUPAC Name |
(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-RWTHQLGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897422 | |
Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133343-34-7 | |
Record name | Lactacystin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactacystin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.